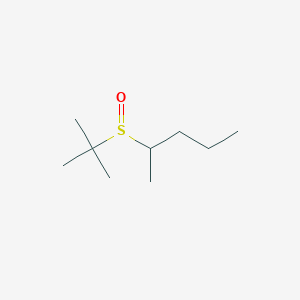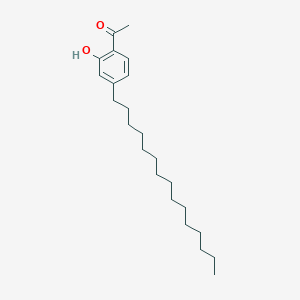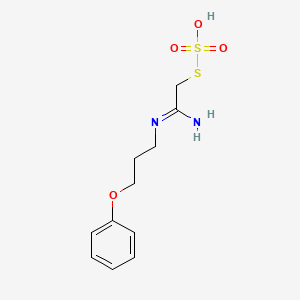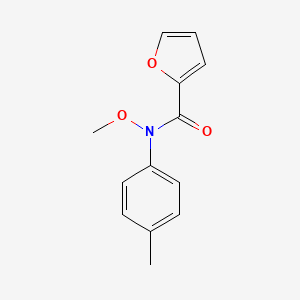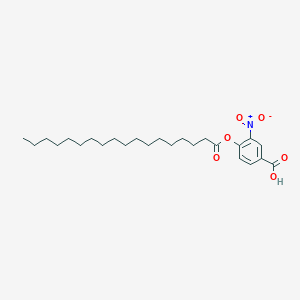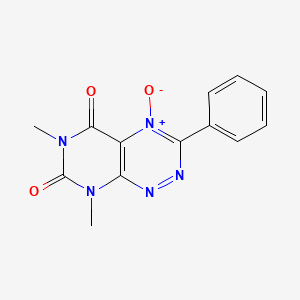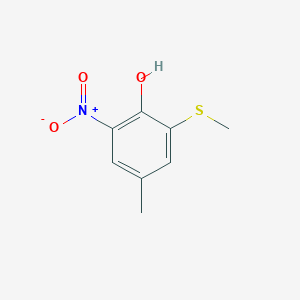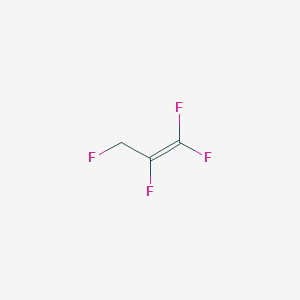
1-Propene, tetrafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propene, tetrafluoro- (chemical formula: C3H2F4) is a hydrofluoroolefin, a class of compounds known for their low global warming potential and zero ozone depletion potential . This compound is commonly used as a refrigerant and has gained attention as an environmentally friendly alternative to traditional hydrofluorocarbons .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propene, tetrafluoro- can be synthesized through the fluorination of propene. The reaction typically involves the use of hydrogen fluoride (HF) as a fluorinating agent under controlled conditions .
Industrial Production Methods: Industrial production of 1-Propene, tetrafluoro- involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction is carried out in specialized reactors that can handle the corrosive nature of hydrogen fluoride .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propene, tetrafluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carbonyl difluoride, carbon dioxide, and hydrogen fluoride.
Substitution: Fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of strong oxidizing agents such as potassium permanganate or ozone.
Substitution: Common reagents include halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products:
Applications De Recherche Scientifique
1-Propene, tetrafluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological systems due to its low toxicity.
Medicine: Explored as a propellant in inhalers and other medical devices.
Industry: Widely used as a refrigerant in cooling systems, heat pumps, and supermarket refrigeration.
Mécanisme D'action
The mechanism by which 1-Propene, tetrafluoro- exerts its effects is primarily through its interaction with molecular targets in the environment. The compound’s low global warming potential is attributed to its rapid degradation in the atmosphere, resulting in minimal long-term environmental impact . The molecular pathways involved include the breakdown of the carbon-fluorine bonds, leading to the formation of less harmful byproducts .
Comparaison Avec Des Composés Similaires
2,3,3,3-Tetrafluoropropene (HFO-1234yf): Another hydrofluoroolefin used as a refrigerant.
cis-1,3,3,3-Tetrafluoropropene: An isomer of 1-Propene, tetrafluoro- with similar applications.
Uniqueness: 1-Propene, tetrafluoro- stands out due to its specific structural configuration, which provides unique thermodynamic properties making it highly efficient as a refrigerant . Its low global warming potential and zero ozone depletion potential further enhance its appeal as an environmentally friendly alternative .
Propriétés
IUPAC Name |
1,1,2,3-tetrafluoroprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4/c4-1-2(5)3(6)7/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJHURKAWUJHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474439 |
Source


|
| Record name | 1-Propene, tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51053-29-3 |
Source


|
| Record name | 1-Propene, tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
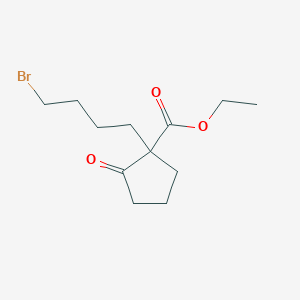
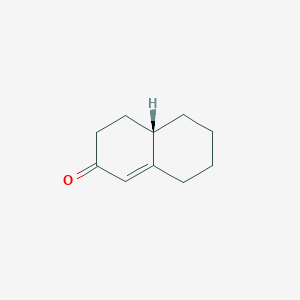
![(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane](/img/structure/B14659237.png)

